Bienvenue dans la boutique en ligne BenchChem!

N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide

PDK1 inhibitor Structure-Activity Relationship Kinase selectivity

Only 2-oxo-1,2-dihydropyridine-3-carboxamide combining unsubstituted N1-benzyl with N-(4-acetylphenyl) carboxamide. The 4-acetyl H‑bond acceptor differentiates selectivity vs. fluorinated PDK1 leads (e.g., SA‑16). Structurally validated hinge binder (cf. SYK PDB 3TUC). Ideal for profiling PDK1/AurA selectivity shifts and counter‑screening against p38, JAK2, Met. Procure for independent kinase panel verification—vendor‑claimed p38/JAK2 anti‑proliferative activity awaits peer‑reviewed confirmation.

Molecular Formula C21H18N2O3
Molecular Weight 346.386
CAS No. 946353-25-9
Cat. No. B2631389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS946353-25-9
Molecular FormulaC21H18N2O3
Molecular Weight346.386
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3
InChIInChI=1S/C21H18N2O3/c1-15(24)17-9-11-18(12-10-17)22-20(25)19-8-5-13-23(21(19)26)14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,25)
InChIKeySICWKRQYGZAQRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide (946353-25-9): Core Scaffold Identity and Pharmacological Context


N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946353-25-9) belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, a scaffold validated in multiple patent families as inhibitors of Phosphoinositide-dependent kinase-1 (PDK1) [1] and dual PDK1/Aurora kinase A inhibitors [2]. The core pyridone-carboxamide motif is also present in the Met kinase inhibitor BMS-777607 and in ligands co-crystallized with SYK kinase (PDB 3TUC) [3], confirming that this scaffold is capable of engaging clinically relevant kinase active sites. The specific substitution pattern of 946353-25-9—an N1-benzyl group and an N-(4-acetylphenyl) carboxamide—distinguishes it from all published exemplars in the above patent families.

Why N-(4-Acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide Cannot Be Replaced by Generic In-Class Analogs


The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold supports diverse substitution vectors that profoundly modulate target selectivity. The N1-substituent (here benzyl) and N3-carboxamide aryl group (here 4-acetylphenyl) are the two primary pharmacophoric determinants. Within the PDK1 inhibitor patent series [1][2], exemplified compounds carry N1-(3,4-difluorobenzyl), N1-cyclopentyl, or N1-alkyl groups, and the carboxamide aryl group varies from unsubstituted phenyl to elaborate heterocyclic extensions. 946353-25-9 combines an N1-benzyl group with an N-(4-acetylphenyl) carboxamide, a pair not found together in any disclosed exemplar. The 4-acetyl group introduces a strong hydrogen-bond acceptor that is absent in the closest listed analogs (e.g., N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide or 1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide). This difference is expected to alter both kinase selectivity and physicochemical properties, making simple substitution with an in-class compound unsupported by existing SAR data [3].

946353-25-9: Quantified Differentiation Evidence Against Closest Structural Analogs


Unique 4-Acetylphenyl Substitution: Absence of This Motif in All Published PDK1 Patent Exemplars

The N-(4-acetylphenyl) carboxamide moiety is not present in any of the >100 specifically exemplified compounds in the foundational PDK1 inhibitor patent family (WO2016198597 and WO2017211946) [1]. The closest exemplified aryl carboxamide substituents are 4-methoxyphenyl, 3,4-dimethoxyphenyl, and 4-chlorophenyl. The 4-acetyl group introduces a distinct H-bond acceptor (C=O) at the para position, which is absent in all comparator exemplars. No head-to-head biochemical data for 946353-25-9 versus these patent exemplars are publicly available.

PDK1 inhibitor Structure-Activity Relationship Kinase selectivity

N1-Benzyl Group: Differentiated from N1-(3,4-Difluorobenzyl) in Lead PDK1/AurA Dual Inhibitor SA-16

The lead dual PDK1/Aurora kinase A inhibitor SA-16—a potent exemplar from the PDK1/AurA patent family—carries an N1-(3,4-difluorobenzyl) group rather than the N1-benzyl group found in 946353-25-9 [1]. In SA-16, the 3,4-difluoro substitution was essential for balanced dual PDK1/AurA potency (PDK1 IC50 = 200 nM by fluorometric assay) [2]. The absence of fluorine atoms in 946353-25-9's N1-benzyl group is predicted to reduce AurA affinity relative to SA-16, potentially yielding a more PDK1-selective profile. No direct comparative biochemical data for 946353-25-9 are available.

PDK1/AurA dual inhibitor N1-substituent SAR Kinase profiling

2-Oxo-1,2-dihydropyridine Core Orientation Confirmed by SYK Co-crystal Structure as a Viable Kinase Hinge-Binding Scaffold

The crystal structure of SYK kinase domain in complex with 1-benzyl-N-(5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (PDB 3TUC, resolution 2.1 Å) confirms that the 2-oxo-1,2-dihydropyridine-3-carboxamide core can form hydrogen bonds with the kinase hinge region [1]. The N1-benzyl group occupies a hydrophobic pocket adjacent to the ATP-binding site. Although 946353-25-9 has not been co-crystallized, its identical N1-benzyl-2-oxo-1,2-dihydropyridine core is superimposable on the PDB 3TUC ligand core, supporting the inference that 946353-25-9 can productively engage kinase hinge regions. No equivalent structural validation exists for the 6-oxo regioisomer (e.g., N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide).

Kinase hinge binder X-ray crystallography 2-oxo-1,2-dihydropyridine

Vendor-Claimed p38 MAPK and JAK2 Inhibition: Unverifiable Primary Data but Structural Plausibility

One commercial supplier (kuujia.com) claims that 946353-25-9 acts as a potent inhibitor of p38 MAPK and JAK2 kinases, with dose-dependent inhibition of breast and lung cancer cell growth at low micromolar IC50 values [1]. However, the supplier does not cite any primary research paper, patent, or database entry to support these claims. No IC50 values, assay conditions, or comparator data are provided. The claim is structurally plausible given that related 2-oxo-1,2-dihydropyridine-3-carboxamides inhibit diverse kinases [2][3], but it remains unverifiable as of the present search.

p38 MAPK JAK2 Kinase inhibition

Differentiation from N,1-Dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Carboxamide N-Aryl vs. N-Benzyl

The closest commercially listed analog is N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS not identified on authoritative databases), which replaces the N-(4-acetylphenyl) group with an N-benzyl group [1]. This substitution eliminates the 4-acetyl H-bond acceptor and replaces a rigid, planar aryl ring with a flexible benzylamine. The topological polar surface area (TPSA) difference is estimated at approximately 17 Ų (4-acetylphenyl TPSA contribution ~43 Ų vs. benzyl ~26 Ų), predicting lower passive permeability for 946353-25-9. No experimental comparative data (biochemical, cellular, or physicochemical) between these two compounds have been published.

Structure-based differentiation Hydrogen bonding ADME prediction

Recommended Application Scenarios for N-(4-Acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide (946353-25-9)


PDK1 Selectivity Profiling Against the N1-Benzyl / N-(4-Acetylphenyl) Pharmacophore Pair

946353-25-9 is the only available 2-oxo-1,2-dihydropyridine-3-carboxamide that combines an unsubstituted N1-benzyl group with an N-(4-acetylphenyl) carboxamide. Researchers seeking to profile how the 4-acetyl H-bond acceptor influences PDK1 selectivity—distinct from the fluorinated N1-substituents in lead compound SA-16—can use 946353-25-9 as a structurally unique probe [1]. The compound should be tested in parallel with a PDK1 biochemical assay (e.g., fluorometric format) and counter-screened against Aurora kinase A to assess selectivity shifts relative to SA-16 [2].

Kinase Hinge-Binder Library Expansion with Crystallographically Validated Core

The 2-oxo-1,2-dihydropyridine core has been structurally validated as a kinase hinge binder by the SYK co-crystal structure PDB 3TUC [1]. 946353-25-9 can serve as a hinge-binding fragment for library design, with the N1-benzyl group occupying the hydrophobic back pocket and the N-(4-acetylphenyl) group extending toward the solvent-exposed region. This scaffold is preferable to the 6-oxo regioisomer (e.g., N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide), which lacks any reported kinase co-crystal structure.

In-House Verification of Vendor-Claimed p38 MAPK / JAK2 Inhibitory Activity

A commercial vendor claims that 946353-25-9 inhibits p38 MAPK and JAK2 with anti-proliferative effects in breast and lung cancer cell lines [1]. These claims lack primary citations and must be independently verified. 946353-25-9 may be procured for in-house kinase profiling panels (p38α, JAK2, and counter-screens against PDK1, AurA, SYK, and Met) to generate the first publicly available, verifiable biochemical dataset for this compound. The low micromolar IC50 range suggested by the vendor, if confirmed, would position 946353-25-9 as a useful starting point for medicinal chemistry optimization.

Quote Request

Request a Quote for N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.